molecular formula C4H6ClNO B2933919 Azetidine-1-carbonyl chloride CAS No. 75485-12-0

Azetidine-1-carbonyl chloride

Cat. No.: B2933919
CAS No.: 75485-12-0
M. Wt: 119.55
InChI Key: LJPIQCGBOGKQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is known for its significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Azetidine-1-carbonyl chloride has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of various azetidine derivatives, which are valuable intermediates in organic synthesis.

    Medicinal Chemistry: Azetidine derivatives have shown potential as bioactive molecules with applications in drug discovery and development. They are explored for their antimicrobial, antiviral, and anticancer properties.

    Polymer Chemistry: this compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in the development of antibacterial coatings, gene transfection materials, and CO2 adsorption materials.

Future Directions

Azetidines have been gaining attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future research may focus on these areas to further explore the potential of azetidines, including Azetidine-1-carbonyl chloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azetidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows:

Azetidine+PhosgeneAzetidine-1-carbonyl chloride+Hydrogen chloride\text{Azetidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Azetidine+Phosgene→Azetidine-1-carbonyl chloride+Hydrogen chloride

This reaction requires careful handling of phosgene, a toxic and hazardous reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risks associated with handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form azetidine-1-carboxylic acid and hydrogen chloride.

    Reduction: Reduction reactions can convert this compound to azetidine-1-methanol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions are used, often with a catalyst such as a strong acid or base to accelerate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: The major products are azetidine derivatives with the nucleophile replacing the chlorine atom.

    Hydrolysis: The major product is azetidine-1-carboxylic acid.

    Reduction: The major product is azetidine-1-methanol.

Comparison with Similar Compounds

Azetidine-1-carbonyl chloride can be compared with other similar compounds such as aziridine and pyrrolidine:

    Aziridine: Aziridine is a three-membered nitrogen-containing heterocycle with higher ring strain than azetidine. It is less stable and more reactive, making it challenging to handle.

    Pyrrolidine: Pyrrolidine is a five-membered nitrogen-containing heterocycle with lower ring strain than azetidine. It is more stable and less reactive, making it easier to handle but less versatile in chemical reactions.

List of Similar Compounds

  • Aziridine
  • Pyrrolidine
  • Azetidine-2-carboxylic acid

This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

azetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-4(7)6-2-1-3-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPIQCGBOGKQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75485-12-0
Record name azetidine-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.